molecular formula C16H14ClFN4O B12243970 2-[4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12243970
M. Wt: 332.76 g/mol
InChI Key: BGMWZAFFVWMMBA-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core structure substituted with a piperazine ring, which is further substituted with a chlorofluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution reaction of 5-chloro-3-fluoropyridine with piperazine to form 5-chloro-3-fluoropyridin-2-yl-piperazine. This intermediate is then reacted with 2-aminophenol under cyclization conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

2-[4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact molecular pathways involved depend on the specific application and target .

Properties

Molecular Formula

C16H14ClFN4O

Molecular Weight

332.76 g/mol

IUPAC Name

2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C16H14ClFN4O/c17-11-9-12(18)15(19-10-11)21-5-7-22(8-6-21)16-20-13-3-1-2-4-14(13)23-16/h1-4,9-10H,5-8H2

InChI Key

BGMWZAFFVWMMBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)Cl)F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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